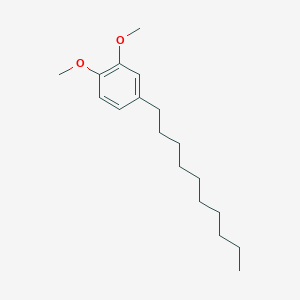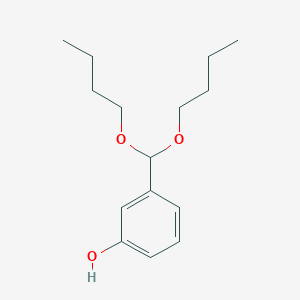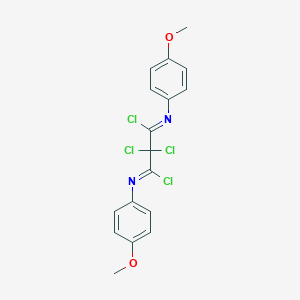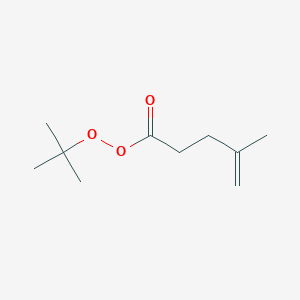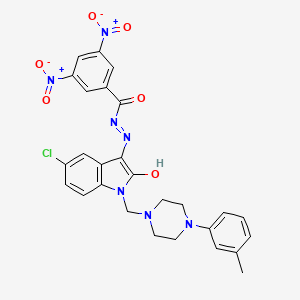
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene is a chemical compound with the molecular formula C38H76. It is a long-chain hydrocarbon with multiple methyl groups attached to its carbon backbone. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene typically involves the stepwise addition of methyl groups to a long-chain hydrocarbon precursor. The process may include:
Alkylation reactions: Using reagents such as methyl iodide or methyl bromide in the presence of a strong base like sodium hydride.
Catalytic hydrogenation: To ensure the saturation of the hydrocarbon chain, catalysts like palladium on carbon may be used under hydrogen gas.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous flow reactors: For efficient and scalable synthesis.
High-pressure reactors: To facilitate the hydrogenation process.
Purification techniques: Such as distillation and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions using chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of UV light.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Applications De Recherche Scientifique
2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene has diverse applications in scientific research, including:
Chemistry: As a model compound for studying long-chain hydrocarbons and their reactivity.
Biology: Investigating its potential role in biological membranes and lipid metabolism.
Medicine: Exploring its use as a hydrophobic agent in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound may also interact with specific proteins, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
- 2,6,10,14,18,22,26,30-Octamethylhentriacontane
- 2,6,10,14,18,22,26,30-Octamethyldotriacontane
Comparison: 2,6,10,14,17,21,25,29-Octamethyltriacont-15-ene is unique due to its specific chain length and the position of the double bond. Compared to other similar compounds, it exhibits distinct physical and chemical properties, such as melting point, solubility, and reactivity. These differences make it particularly valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
105373-76-0 |
|---|---|
Formule moléculaire |
C38H76 |
Poids moléculaire |
533.0 g/mol |
Nom IUPAC |
2,6,10,14,17,21,25,29-octamethyltriacont-15-ene |
InChI |
InChI=1S/C38H76/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-27-37(9)29-30-38(10)28-16-26-36(8)24-14-22-34(6)20-12-18-32(3)4/h29-38H,11-28H2,1-10H3 |
Clé InChI |
BLACLASXJPYTTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)C=CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


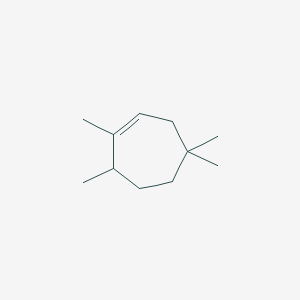
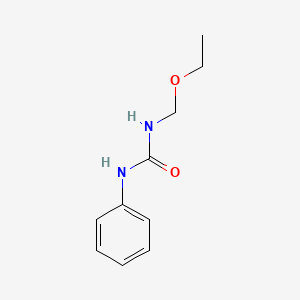
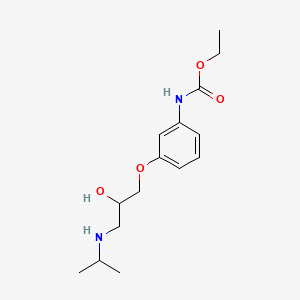
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
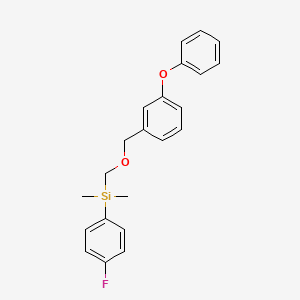
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
